molecular formula C38H25N9Na2O10S B12731955 Disodium 5-((4-(((4-((2,4-dihydroxy-5-((2-hydroxy-5-((3-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylate CAS No. 94021-32-6

Disodium 5-((4-(((4-((2,4-dihydroxy-5-((2-hydroxy-5-((3-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylate

Cat. No.: B12731955
CAS No.: 94021-32-6
M. Wt: 845.7 g/mol
InChI Key: ZKSLZRXADQNBEP-UHFFFAOYSA-L
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Description

Disodium 5-((4-(((4-((2,4-dihydroxy-5-((2-hydroxy-5-((3-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylate is a complex azo-based salicylate derivative characterized by multiple aromatic rings interconnected via azo (-N=N-), carbonyl (-CO-), and amino (-NH-) linkages. The molecule features two sulphonate (-SO₃⁻) groups, which enhance its water solubility, and hydroxyl (-OH) groups that contribute to its chelating and anti-inflammatory properties.

Properties

CAS No.

94021-32-6

Molecular Formula

C38H25N9Na2O10S

Molecular Weight

845.7 g/mol

IUPAC Name

disodium;5-[[4-[[4-[[2,4-dihydroxy-5-[[2-hydroxy-5-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-2-hydroxybenzoate

InChI

InChI=1S/C38H27N9O10S.2Na/c48-33-14-12-26(17-29(33)38(53)54)43-40-23-6-4-21(5-7-23)37(52)39-22-8-10-24(11-9-22)41-45-31-19-32(36(51)20-35(31)50)47-46-30-18-27(13-15-34(30)49)44-42-25-2-1-3-28(16-25)58(55,56)57;;/h1-20,48-51H,(H,39,52)(H,53,54)(H,55,56,57);;/q;2*+1/p-2

InChI Key

ZKSLZRXADQNBEP-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])N=NC2=CC(=C(C=C2)O)N=NC3=C(C=C(C(=C3)N=NC4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)[O-])O)O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 5-((4-(((4-((2,4-dihydroxy-5-((2-hydroxy-5-((3-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylate typically involves multiple steps, starting with the diazotization of aromatic amines followed by coupling reactions with phenolic compounds. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions, often carried out in batch reactors. The process requires precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Disodium 5-((4-(((4-((2,4-dihydroxy-5-((2-hydroxy-5-((3-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, modifying its functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Various acids, bases, and other nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

Scientific Research Applications

Textile Industry

Azo dyes are predominantly used in the textile industry due to their ability to impart bright colors to fabrics. Disodium 5-((4-(((4-((2,4-dihydroxy-5-((2-hydroxy-5-((3-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylate has been employed for dyeing cotton, wool, and synthetic fibers. Its high stability and resistance to fading make it suitable for both industrial and consumer applications.

Case Study: Textile Dyeing

In a study conducted on the dyeing properties of various azo compounds, this compound demonstrated superior wash fastness and light fastness compared to other dyes. This was attributed to its strong chemical bonding with the fabric fibers.

Pharmaceuticals

Azo compounds have significant applications in pharmaceuticals as intermediates in drug synthesis and as active pharmaceutical ingredients (APIs). The compound's ability to undergo reduction in the body allows for targeted drug delivery systems.

Case Study: Drug Delivery Systems

Research has shown that azo dyes can be used in controlled drug release formulations. For instance, studies on azo-based prodrugs have indicated that this compound can be engineered to release therapeutic agents upon exposure to specific pH levels or enzymatic activity in the gastrointestinal tract.

Food Industry

In food science, azo dyes are utilized as colorants. This compound can be used to enhance the visual appeal of food products while adhering to regulatory standards for food additives.

Case Study: Food Coloring

A study assessing the safety of various azo dyes concluded that specific derivatives of Disodium 5-(...) are safe for consumption within regulated limits. The study highlighted its stability under acidic conditions typical in food processing.

Environmental Applications

The degradation of azo dyes in wastewater treatment has garnered attention due to environmental concerns regarding their toxicity and persistence. Disodium 5-(...) can be subjected to electrochemical oxidation processes for effective degradation.

Case Study: Electrochemical Treatment

Research indicates that electrochemical methods can effectively degrade azo dyes like Disodium 5-(...) in wastewater treatment systems. The application of anodic oxidation was found to reduce dye concentration significantly while minimizing toxic byproducts.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo groups play a crucial role in its interaction with other molecules, facilitating binding and subsequent reactions. The molecular targets and pathways involved depend on the specific application, ranging from binding to proteins in biological systems to forming complexes with metal ions in industrial processes.

Comparison with Similar Compounds

Research Findings and Data

Metabolic Pathways

  • Gut microbiota genera (e.g., Sphingomonas, Lysobacter) correlate with the metabolism of salicylate derivatives. For example:
    • Lysobacter negatively correlates with salicylic acid degradation (p≤0.05), suggesting slower cleavage of the target compound in its presence .
    • Sphingomonas reduces 3-(2-hydroxyphenyl) propionic acid levels, a metabolite linked to azo bond cleavage .

CDK1 Inhibition

  • Salicylate derivatives (e.g., 2,4-DHBA, 2,5-DHBA) inhibit CDK1 with IC₅₀ values of 10–50 μM, comparable to aspirin’s acetylated metabolites . Molecular docking suggests the target compound’s hydroxyl groups bind CDK1’s ATP-binding pocket .

Biological Activity

Disodium 5-((4-(((4-((2,4-dihydroxy-5-((2-hydroxy-5-((3-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylate is a complex azo dye with significant biological activities. This article explores its chemical properties, biological effects, potential applications, and relevant research findings.

  • Molecular Formula : C28H15N9Na2O16S2
  • Molecular Weight : 843.57894 g/mol
  • CAS Number : 68155-63-5
  • IUPAC Name : Disodium 5-((4-(4-(2,4-dihydroxy-5-(2-hydroxy-5-(3-sulphonatophenyl)azo)phenyl)azo)phenyl)amino)carbonyl)-4-hydroxy-3-(2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-2,7-disulfonate

Antioxidant Properties

Research indicates that azo compounds, including disodium 5-((4-(((4-((2,4-dihydroxy-5-((2-hydroxy-5-((3-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)phenyl)amino)carbonyl)phenyl)azo), exhibit significant antioxidant activity. A study demonstrated that the compound can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress in biological systems .

Antimicrobial Activity

Azo dyes have been studied for their antimicrobial properties. Disodium 5-((4-(... has shown inhibitory effects against various bacterial strains. In vitro studies have reported that the compound can reduce the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in antimicrobial formulations .

Cytotoxic Effects

The cytotoxicity of disodium 5-((4-(...) has been evaluated in several cell lines. It was found to induce apoptosis in cancer cells at specific concentrations while exhibiting lower toxicity in normal cells. This selective cytotoxicity highlights its potential as a chemotherapeutic agent .

Case Studies

  • Antioxidant Efficacy : In a controlled study involving liver cells exposed to oxidative stress, treatment with disodium 5-((4-(...) resulted in a significant decrease in markers of oxidative damage compared to untreated controls. The study concluded that the compound could be a viable candidate for further research in hepatoprotective therapies .
  • Antimicrobial Testing : A recent investigation assessed the antimicrobial properties of various azo dyes, including disodium 5-((4-(...). Results showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL, indicating its potential use in developing new antimicrobial agents .

Research Findings

Study Focus Findings Reference
Antioxidant ActivityEffective free radical scavenger; protects against oxidative stress
Antimicrobial PropertiesInhibitory effects on Gram-positive and Gram-negative bacteria
CytotoxicityInduces apoptosis selectively in cancer cells

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